molecular formula C18H20N8O2 B2693986 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide CAS No. 2034230-46-9

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2693986
CAS RN: 2034230-46-9
M. Wt: 380.412
InChI Key: DKLIJAGVFMVQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
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Scientific Research Applications

Modification for Aldehyde Oxidase (AO) Metabolism

  • A study explored the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is important for improving drug stability and efficacy. They found that altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, which could be relevant for compounds like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide (Linton et al., 2011).

Synthesis for Biological Activities

  • The synthesis of imidazo[1,5-a]pyrimidines was explored, highlighting methods to create compounds with potential biological activities. This research could guide the synthesis of related compounds for scientific applications (Novinson et al., 1974).
  • Another study synthesized novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, indicating the potential for similar compounds in therapeutic applications (Rahmouni et al., 2016).

Application in DNA Binding

  • Research on pyrrole-imidazole (Py-Im) polyamides, which can specifically bind to DNA sequences, suggests the potential for compounds like this compound in similar applications, such as gene regulation or targeted therapy (Liu & Kodadek, 2009).

Anti-Inflammatory and Antimicrobial Potential

  • A study on the synthesis of imidazo[1,2-a]pyrimidines as antiulcer agents highlights their potential as antisecretory and cytoprotective agents. This suggests that similar compounds could have therapeutic applications in gastrointestinal disorders (Starrett et al., 1989).
  • Imidazo[1,2-a]pyrimidines have also been investigated for their antimicrobial activities, offering insights into the potential use of related compounds in combating microbial infections (Bhuiyan et al., 2006).

Potential in Antiprotozoal Therapy

  • The development of imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the possibility of using structurally related compounds in the treatment of protozoal infections, such as malaria or trypanosomiasis (Ismail et al., 2004).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-13-2-3-17(27)26(23-13)7-5-20-18(28)14-9-25(10-14)16-8-15(21-11-22-16)24-6-4-19-12-24/h2-4,6,8,11-12,14H,5,7,9-10H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIJAGVFMVQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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